Tributyrin

Übersicht

Beschreibung

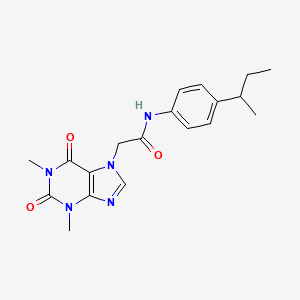

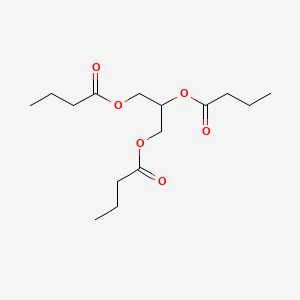

Tributyrin, also known as glyceryl tributyrate, is a triglyceride composed of three butyric acid molecules esterified to a glycerol backbone. It is a naturally occurring compound found in butter and other dairy products. This compound is known for its beneficial effects on gut health, anti-inflammatory properties, and potential therapeutic applications in various diseases.

Wirkmechanismus

Target of Action

Tributyrin, a triglyceride composed of three butyric acids , primarily targets Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . This interaction plays a significant role in the compound’s anti-carcinogenic properties .

Mode of Action

This compound acts as a prodrug of butyric acid, enhancing the antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells . It is known to induce malignant cells to differentiate, followed by arrest of cell growth and death via apoptosis . In microbiological laboratories, this compound is used to identify certain bacteria, such as Moraxella catarrhalis, through the hydrolysis of this compound, yielding butyric acid .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to improve the growth performance of animals by modulating blood biochemical indices and the cecal microflora composition . In juvenile grass carp, this compound elevated the expressions of caudal type homeobox 2 (CDX2), specificity protein 1 (SP1), and oligopeptide transporter 1 (PepT1), which are important for protein nutrition and growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A clinical study showed that this compound is well-tolerated and levels associated with in vitro activity are achieved with three times daily dosing . Peak plasma butyrate concentrations occurred between 0.25 and 3 hours after dose, increased with dose, and ranged from 0 to 0.45 mM .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has beneficial effects on ulcerative colitis due to its trophic, anti-inflammatory, pro-apoptotic, and anti-carcinogenic properties . This compound supplementation has been shown to reduce mucosal damage and neutrophil and eosinophil mucosal infiltration, associated with a higher percentage of regulatory T cells (Treg) and higher levels of transforming growth factor β and IL-10 in the lamina propria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of diet-induced obesity, this compound supplementation led to lower body weight gain and improved insulin responsiveness and glucose metabolism, partly via reduced hepatic triglycerides content . This suggests that the dietary environment can significantly influence the efficacy and stability of this compound’s action.

Wissenschaftliche Forschungsanwendungen

Tributyrin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound to study esterification and hydrolysis reactions.

- Employed in the synthesis of other butyrate derivatives.

Biology:

- Investigated for its role in modulating gut microbiota and improving gut health.

- Studied for its anti-inflammatory and immunomodulatory effects.

Medicine:

- Explored as a potential therapeutic agent for treating inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease.

- Investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Industry:

- Used as a feed additive in animal husbandry to improve growth performance and gut health in livestock.

- Employed in the formulation of dietary supplements for human health.

Biochemische Analyse

Biochemical Properties

Tributyrin participates in various biochemical reactions. It is hydrolyzed by lipases to release glycerol and butyric acid. Butyric acid is a key energy source for colonocytes and has been shown to exert anti-inflammatory and anticancer effects .

Cellular Effects

This compound influences cell function in several ways. It has been shown to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis. This can lead to inhibited growth of cancer cells . Furthermore, it impacts cell signaling pathways, including those involved in inflammation and immunity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its metabolite, butyrate. Butyrate inhibits histone deacetylases, leading to hyperacetylation of histones, which can modulate gene expression. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to increased apoptosis in cancer cells . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. While low doses can promote gut health and exert anti-inflammatory effects, high doses might lead to adverse effects such as gastrointestinal discomfort .

Metabolic Pathways

This compound is involved in lipid metabolism. It is hydrolyzed by lipases to release butyric acid, which then undergoes β-oxidation to produce acetyl-CoA, a key molecule in energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tributyrin can be synthesized through the esterification of glycerol with butyric acid. The reaction typically involves heating glycerol and butyric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and excess butyric acid to achieve the desired product quality. The final product is purified through distillation or other separation techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Tributyrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by lipases or under acidic or basic conditions to yield glycerol and butyric acid.

Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.

Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.

Major Products Formed:

Hydrolysis: Glycerol and butyric acid.

Oxidation: Butyric acid and other oxidation products.

Vergleich Mit ähnlichen Verbindungen

Sodium Butyrate: A salt form of butyric acid, commonly used in research and therapeutic applications. It is less stable and has a shorter half-life compared to tributyrin.

Butyric Acid: The free acid form, which is more volatile and less stable than this compound.

Uniqueness of this compound:

- This compound is more stable and has a longer half-life compared to sodium butyrate and butyric acid.

- It provides a sustained release of butyric acid, making it more effective in therapeutic applications.

- This compound is better absorbed in the gut, leading to enhanced bioavailability and efficacy.

Eigenschaften

IUPAC Name |

2,3-di(butanoyloxy)propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXTWWCETRIEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052267 | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

307 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F; 180 °C (Open cup) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032 at 20 °C, 1.034-1.037 | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.3X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Human gastric cancer SGC-7901 cells were exposed to tributyrin at 0.5, 1, 2, 5, 10 and 50 mmol/L(-1) for 24-72 h. MTT /2H-Tetrazolium,2-(4,5-Dimethyl-2-thiazolyl-3)/ assay was applied to detect the cell proliferation. [(3)H]-TdR uptake was measured to determine DNA synthesis. Apoptotic morphology was observed by electron microscopy and Hoechst-33258 staining. Flow cytometry and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay were performed to detect tributyrin-triggered apoptosis. The expressions of PARP /Poly-ADP Ribose Polymerase/, Bcl-2 and Bax were examined by Western blot assay. Tributyrin could initiate growth inhibition of SGC-7901 cell in a dose- and time-dependent manner. [(3)H]-TdR uptake by SGC-7901 cells was reduced to 33.6 % after 48 h treatment with 2 mmol/L(-1) tributyrin, compared with the control (P<0.05). Apoptotic morphology was detected by TUNEL assay. Flow cytometry revealed that tributyrin could induce apoptosis of SGC-7901 cells in dose-dependent manner. After 48 hours incubation with tributyrin at 2 mmol/L(-1), the level of Bcl-2 protein was lowered, and the level of Bax protein was increased in SGC-7901, accompanied by PARP cleavage., ... HT-29 colon cancer cells exposed to PB /phenylbutyrate/ and TB /tributyrin/ result in growth inhibition associated with an induction of apoptosis mediated through the activation of caspase-3 activity. A block in the G1/S cell cycle traverse associated with a decrease in CDK2 (cyclin dependent kinase) protein levels and retinoblastoma protein hypophosphorylation was also noted after PB and TB exposure., We investigated the effects of tributyrin establishing induction of growth arrest and apoptosis of MCF-7 human mammary carcinoma cells. Transient increased mitochondria-associated bax, dissipation of the mitochondrial membrane potential (delta(psi)m), and caspase-3-independent cleavage of poly(ADP-ribose) polymerase are evident as early as 4 h after treatment of cells with tributyrin. These events are followed by the transient accumulation of mitochondrial cytochrome c in the cytosol and, finally, the generation and accumulation of cells with subdiploid DNA content. During the period in which mitochondria-associated bax levels are elevated, the delta(psi)m is disrupted, and cytochrome c is detected in the cytosol, we show induction of p21WAF1/Cip1 in the absence of increased p53 and arrest of cells in G2-M. | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, Oily liquid | |

CAS No. |

60-01-5 | |

| Record name | Tributyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIBUTYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tributyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S05LZ624MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tributyrin?

A1: this compound itself is a pro-drug, meaning it is metabolized in the body to release its active component, butyric acid. This occurs primarily in the gut, where pancreatic lipases hydrolyze this compound to release butyric acid [, , ]. Butyric acid then exerts its effects locally in the gut and systemically after absorption.

Q2: How does butyric acid, the active metabolite of this compound, interact with cells?

A2: Butyric acid is a histone deacetylase (HDAC) inhibitor []. HDACs regulate gene expression by removing acetyl groups from histones, thereby altering chromatin structure and gene accessibility. By inhibiting HDACs, butyric acid can modify gene expression, leading to changes in cell proliferation, differentiation, and apoptosis [, , ].

Q3: What are the downstream effects of this compound administration in the context of intestinal health?

A3: Research suggests that this compound can promote gut health by several mechanisms. These include enhancing the growth of beneficial bacteria like Bacteroidetes while reducing the abundance of potentially harmful groups like Firmicutes [, , ]. This compound has also been shown to improve gut morphology, increasing villus height and decreasing crypt depth, potentially leading to better nutrient absorption [, ]. Furthermore, it may strengthen the intestinal barrier by upregulating tight junction proteins, thereby reducing intestinal permeability and inflammation [].

Q4: What is the proposed role of this compound in cancer prevention?

A4: Studies suggest this compound might have chemopreventive effects, particularly against colon cancer. It is thought to act by inducing differentiation and apoptosis in cancerous cells, as well as inhibiting angiogenesis, a key process in tumor growth and spread [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H26O6, and its molecular weight is 302.36 g/mol [].

Q6: What is known about the stability of this compound in emulsions?

A6: this compound, being a short-chain triglyceride, tends to undergo Ostwald ripening in oil-in-water emulsions, leading to droplet growth and instability. This can be mitigated by incorporating longer-chain triglycerides like corn oil into the lipid phase, thereby improving emulsion stability [].

Q7: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A7: Yes, encapsulation technologies, such as spray drying, have been successfully used to create stable formulations containing this compound, often in combination with other bioactive compounds like fish oil and resveratrol []. These encapsulated formulations can improve the delivery and bioavailability of this compound.

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed in the gastrointestinal tract and hydrolyzed to butyrate by pancreatic lipases. This process allows for higher butyrate concentrations to be achieved in the gut compared to direct butyrate administration [, ]. Butyrate is then absorbed into the bloodstream and further metabolized.

Q9: What are the typical pharmacokinetic parameters of butyrate following this compound administration?

A9: Studies in rats have shown that oral this compound administration results in rapid absorption and conversion to butyrate. The time to reach peak plasma concentration (Tmax) for butyrate was found to be shorter for the this compound emulsion compared to pure this compound []. Additionally, the bioavailability of butyrate was significantly higher from the emulsion.

Q10: Are there known interactions between this compound and drug transporters or metabolizing enzymes?

A10: While this compound is primarily metabolized by pancreatic lipases, research on specific interactions with drug transporters and metabolizing enzymes is limited.

Q11: Is there any information on the long-term effects of this compound use?

A11: Data on the long-term effects of this compound in humans are limited. Further research is needed to fully assess its safety profile for chronic use.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various human cancer cell lines, including colon cancer (Caco-2, HT29), gastric cancer (SGC-7901), and pancreatic cancer (MiaPaca-2, Capan-l) cells, have been used to assess the anti-proliferative, differentiation-inducing, and apoptosis-inducing effects of this compound [, , ].

Q13: What animal models have been employed to investigate the effects of this compound?

A13: Rodent models, particularly mice and rats, have been widely used to investigate the effects of this compound on various conditions, including alcoholic liver disease, colitis, and liver carcinogenesis [, , ]. Studies have also been conducted in pigs to assess its impact on growth performance, gut health, and microbiota composition [, , ].

Q14: Have computational methods been used to study this compound?

A14: Yes, molecular docking and molecular dynamics simulations have been employed to study the interaction of this compound with enzymes like lipases []. These studies provide insights into the binding affinities and molecular interactions involved in the hydrolysis of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

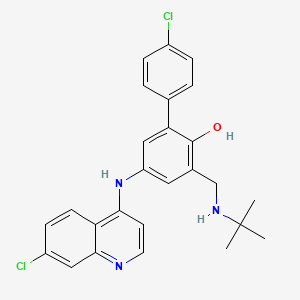

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)